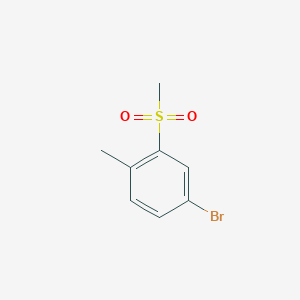

4-Bromo-1-methyl-2-(methylsulfonyl)benzene

Descripción general

Descripción

4-Bromo-1-methyl-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9BrO2S and a molecular weight of 249.12 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a methylsulfonyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bromination of Phenyl Methyl Sulfone: One common method involves the bromination of phenyl methyl sulfone under alkaline conditions.

Reduction of Phenylsulfonyl Bromide: Another method involves the reaction of phenylsulfonyl bromide with methanol, followed by reduction to obtain 4-bromo-1-methyl-2-(methylsulfonyl)benzene.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: 4-Bromo-1-methyl-2-(methylsulfonyl)benzene can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: This compound can participate in coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form N-aryl sulfonamides.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Coupling Reactions: Copper(I) iodide is often used as a catalyst in these reactions, and the reaction conditions may include elevated temperatures and inert atmospheres to prevent oxidation.

Major Products

N-aryl Sulfonamides: Formed from coupling reactions with benzene sulfonamide.

Substituted Benzene Derivatives: Formed from nucleophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 4-bromo-1-methyl-2-(methylsulfonyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the methylsulfonyl group can undergo substitution and coupling reactions, respectively, allowing the compound to interact with a wide range of molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, making it useful in biochemical and pharmacological studies .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromophenyl Methyl Sulfone: Similar in structure but lacks the methyl group on the benzene ring.

1-Bromo-4-(methylsulfonyl)benzene: Similar but differs in the position of the bromine and methylsulfonyl groups.

4-Bromo-2-methylbenzenesulfonamide: Contains a sulfonamide group instead of a methylsulfonyl group.

Uniqueness

4-Bromo-1-methyl-2-(methylsulfonyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methylsulfonyl group allows it to participate in a wider range of chemical reactions compared to similar compounds .

Actividad Biológica

4-Bromo-1-methyl-2-(methylsulfonyl)benzene, also known as 4-bromophenyl methyl sulfone, is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a bromine atom and a methylsulfonyl group attached to a benzene ring, contribute to its reactivity and potential biological applications. This article reviews the biological activity of this compound, summarizing relevant research findings, including synthesis methods, biological interactions, and potential therapeutic applications.

- Molecular Formula : C₈H₉BrO₂S

- CAS Number : 254887-17-7

- Appearance : White crystalline solid or powder

- Melting Point : 92-94 °C

Synthesis Methods

This compound can be synthesized through various chemical reactions, including:

-

Coupling Reactions :

- It can undergo coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form N-aryl sulfonamides.

- This reaction pathway is significant for generating biaryl methyl sulfones.

-

Nucleophilic Substitution :

- The compound can participate in nucleophilic substitution reactions, leading to diverse substituted derivatives depending on the nucleophile used.

-

Oxidation and Reduction :

- It can also be involved in oxidation and reduction processes to yield various functionalized products.

The mechanism by which this compound may exert its biological effects likely involves:

- Interaction with Enzymes : The bromine atom and methylsulfonyl group enhance the compound's ability to interact with nucleophilic sites on proteins and enzymes, potentially modulating their activity.

- Formation of Covalent Bonds : The compound may form covalent bonds with target proteins, influencing their function and contributing to its biological activity.

Case Studies

While specific case studies directly involving this compound are scarce, related compounds provide insights into its potential applications:

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| Sulfonamide A | V600EBRAF Inhibition | 0.49 µM |

| Sulfonamide B | Growth Inhibition in Cancer Cell Lines | 1.25 µM |

| Sulfonamide C | Selective Activity against Wild-type BRAF | 1.38 µM |

These findings suggest that structural modifications around the sulfonamide moiety can significantly impact biological activity, warranting further exploration of this compound.

Future Directions

The current understanding of the biological activity of this compound suggests that further research is necessary to elucidate its full potential. Future studies should focus on:

- In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate its efficacy against various cancer cell lines.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.

- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity for desired biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, and how can side reactions be minimized?

- Methodological Answer : A two-step approach is common: (1) sulfonation of 1-methyl-2-bromobenzene using methanesulfonyl chloride under Friedel-Crafts conditions, followed by (2) purification via column chromatography. Side reactions like over-sulfonation can be minimized by controlling reaction temperature (0–5°C) and using stoichiometric catalysts (e.g., AlCl₃). Purity is confirmed via HPLC (>98%) and H NMR (absence of residual solvent peaks) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- H NMR : The methylsulfonyl group () appears as a singlet (~δ 3.1 ppm), while aromatic protons show splitting patterns dependent on substitution (e.g., para-bromo substituent deshields adjacent protons).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 248 [M] and fragment ions at m/z 171 (loss of ).

- FT-IR : Strong absorption bands at ~1350 cm ( stretching) and 1150 cm ( bond) .

Q. How does the methylsulfonyl group influence the compound’s solubility and reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group reduces electron density on the aromatic ring, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF). This electronic effect also activates the bromine substituent for Suzuki-Miyaura coupling, enabling reactions with arylboronic acids at 80–100°C using Pd(PPh₃)₄ as a catalyst .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine powders. Store in airtight containers away from reducing agents, as sulfonyl groups may react exothermically with strong bases .

Q. How can recrystallization optimize purity, and which solvents are optimal?

- Methodological Answer : Recrystallize from a 3:1 ethanol/water mixture. Slow cooling (1–2°C/min) yields large crystals with minimal impurities. Confirm purity via melting point (mp ~125–127°C) and TLC (Rf = 0.4 in hexane:ethyl acetate, 4:1) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways for this compound?

- Methodological Answer : Use B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These models predict nucleophilic attack sites (e.g., bromine for cross-coupling) and correlate with experimental UV-Vis spectra (λmax ~265 nm) .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Methodological Answer : The methylsulfonyl group’s high thermal motion can cause disordered electron density. Use SHELXL-2018 to refine anisotropic displacement parameters and apply restraints to the sulfonyl group. Validate with ORTEP-3 for accurate thermal ellipsoid visualization .

Q. How to analyze contradictory NMR data between experimental and computational results?

- Methodological Answer : Discrepancies in H chemical shifts often arise from solvent effects or conformational flexibility. Perform DFT-NMR calculations (e.g., using Gaussian 16 with PCM solvent models) and compare with experimental data in CDCl₃. Adjust for relativistic effects if bromine is present .

Q. What mechanistic insights explain its role in catalytic C–H activation reactions?

- Methodological Answer : The sulfonyl group acts as a directing group, facilitating palladium-catalyzed C–H arylation at the ortho position. Monitor reaction progress via F NMR (if fluorinated substrates are used) and isolate intermediates (e.g., Pd-σ-complexes) for X-ray analysis .

Q. How do steric and electronic effects influence its utility in supramolecular chemistry?

- Methodological Answer : The bulky sulfonyl group creates steric hindrance, preventing π-π stacking in crystal lattices. Use Hirshfeld surface analysis (via CrystalExplorer ) to quantify intermolecular interactions (e.g., S···O contacts). These effects are critical in designing host-guest systems .

Propiedades

IUPAC Name |

4-bromo-1-methyl-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYXZVWRMOFVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375510 | |

| Record name | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254887-17-7 | |

| Record name | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.